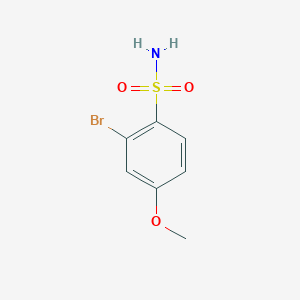

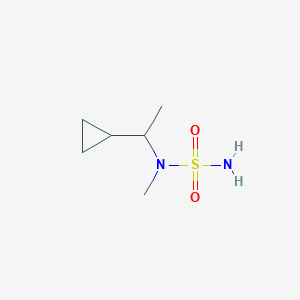

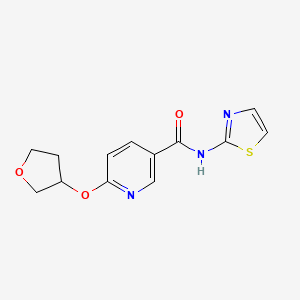

![molecular formula C14H11ClN2OS B2661637 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 571155-99-2](/img/structure/B2661637.png)

2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, also known as CMTP, is a heterocyclic compound that has been studied for its potential therapeutic applications. This compound has been synthesized using various methods and has been the subject of scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential applications.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-inflammatory Applications

Thienopyrimidine derivatives, including those related to 2-(chloromethyl)-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, have been synthesized and studied for their antimicrobial and anti-inflammatory activities. These compounds have shown significant efficacy against bacteria, fungi, and inflammation, underscoring their potential as bioactive compounds for the development of new antimicrobial and anti-inflammatory agents (Tolba et al., 2018).

Antihyperlipidemic Activity

Certain thieno[2,3-d]pyrimidin-4(3H)-ones have been prepared and evaluated for their antihyperlipidemic activity in animal models. One derivative, in particular, demonstrated serum triglyceride lowering activity comparable to known antihyperlipidemic drugs, highlighting the potential of these compounds in treating hyperlipidemia (Shishoo et al., 1990).

Antitumor and Antifolate Inhibitors

A series of thieno[2,3-d]pyrimidine derivatives have been developed as selective folate receptor (FR) alpha and beta substrates and as antitumor agents. These compounds specifically inhibit tumor cell growth by dual inhibition of key enzymes in purine biosynthesis, offering a unique mechanism of action distinct from other antifolates. Their selectivity towards FRs over other cellular entry mechanisms suggests a promising approach for targeted cancer therapy (Deng et al., 2009).

Nonlinear Optical (NLO) Properties

Thienopyrimidines have been explored for their nonlinear optical properties, contributing to advancements in materials science. These compounds show potential for applications in optoelectronics, owing to their considerable NLO characteristics, which are essential for the development of optical and electronic devices (Hussain et al., 2020).

Antioxidant and Antimicrobial Evaluation

Derivatives encompassing indolylthienopyrimidines have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds offer a promising foundation for the design of new agents with enhanced biological properties, highlighting the versatility of thienopyrimidine derivatives in pharmaceutical research (Saundane et al., 2012).

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-(4-methylphenyl)-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2OS/c1-8-2-4-9(5-3-8)10-7-19-14-12(10)13(18)16-11(6-15)17-14/h2-5,7H,6H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWNMIOPTSUARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC3=C2C(=O)NC(=N3)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

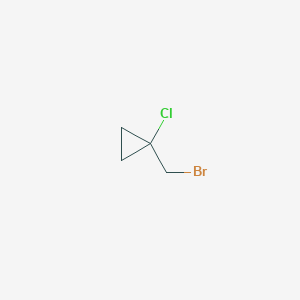

![2-chloro-N-{2-[4-(difluoromethoxy)-3-methoxyphenyl]ethyl}acetamide](/img/structure/B2661570.png)

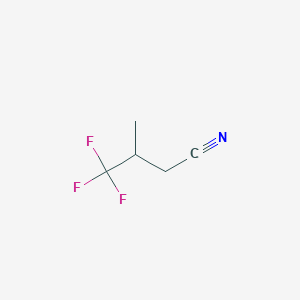

![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2661571.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[(furan-2-yl)methyl]-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2661577.png)